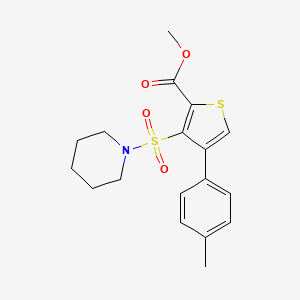
4-(3-Hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid
Overview
Description
“4-(3-Hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid” is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . The molecular formula of this compound is C21H12O7, and it has a molecular weight of 376.32.
Molecular Structure Analysis
The molecular structure of “4-(3-Hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid” consists of a xanthen-9-yl group attached to a benzene-1,3-dicarboxylic acid group . It contains a total of 51 bonds, including 35 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 6 double bonds, and 12 aromatic bonds . It also includes 4 six-membered rings and 2 ten-membered rings .Scientific Research Applications
- Hydroxyphenyl Fluorescein (HPF) : Derived from this compound, HPF is a fluorescent probe used to detect reactive oxygen species (ROS) in biological systems. It fluoresces upon oxidation, making it valuable for studying oxidative stress and cellular damage .
- Rhodamine 123 : Another derivative, Rhodamine 123, serves as a mitochondrial-specific fluorescent dye. It localizes to mitochondria, aiding in visualizing mitochondrial function and membrane potential .
- Researchers have explored this compound as a photoremovable protecting group. By attaching it to biomolecules, such as peptides or nucleotides, and then selectively removing it using light, they can control chemical reactions in a spatially and temporally precise manner .
- Aminophenyl Fluorescein (APF) : APF, derived from this compound, is used in fluorescence assays to detect peroxynitrite, a reactive nitrogen species. It provides insights into oxidative stress and inflammation .
- FLUO 3/AM : FLUO 3/AM is a membrane-permeable calcium indicator. It remains non-fluorescent until hydrolyzed by cellular esterases, allowing real-time monitoring of intracellular calcium levels .
Fluorescent Probes and Imaging Agents
Photoremovable Protecting Group
Fluorescence-Based Assays
properties
IUPAC Name |
4-(3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)13-4-1-10(20(24)25)7-16(13)21(26)27/h1-9,22H,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMWLNJETPKSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

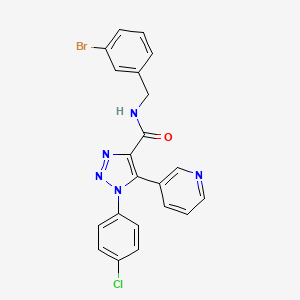
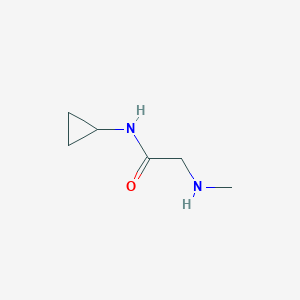

![N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2636465.png)
![4-chloro-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2636466.png)
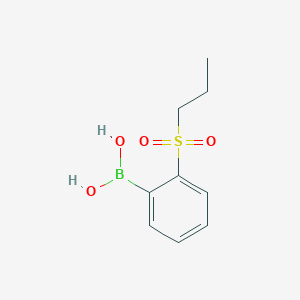
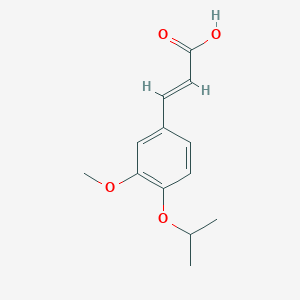
![(E)-N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2636470.png)
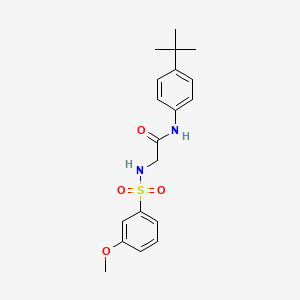
![3-amino-N-(2,5-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2636473.png)
![3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2636474.png)

